molecular formula C9H12N2O4S B10904952 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]methanesulfonohydrazide

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]methanesulfonohydrazide

Cat. No.: B10904952
M. Wt: 244.27 g/mol
InChI Key: IRSPKPMCWRLOEM-UXBLZVDNSA-N
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Description

N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonohydrazide group attached to a hydroxy-methoxyphenyl moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE typically involves the condensation reaction between methanesulfonohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE is unique due to its methanesulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable subject of study in various scientific disciplines .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]methanesulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-15-8-3-4-9(12)7(5-8)6-10-11-16(2,13)14/h3-6,11-12H,1-2H3/b10-6+

InChI Key

IRSPKPMCWRLOEM-UXBLZVDNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NS(=O)(=O)C

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNS(=O)(=O)C

Origin of Product

United States

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